molecular formula C18H16FNO3S B2438964 methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate CAS No. 2034243-09-7

methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate

Cat. No.: B2438964
CAS No.: 2034243-09-7
M. Wt: 345.39
InChI Key: PSAOTBJIMRVLQX-UHFFFAOYSA-N
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Description

methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate is a thiazolidine derivative known for its anti-inflammatory and anti-cancer properties. This compound has gained significant attention in scientific research due to its potential biological activity and various applications.

Properties

IUPAC Name

methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c1-23-18(22)13-7-5-12(6-8-13)16(21)20-9-10-24-17(20)14-3-2-4-15(19)11-14/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAOTBJIMRVLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCSC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Thiazolidine-Benzoate Hybridization

Thiazolidine Ring Formation

The 1,3-thiazolidine scaffold is typically constructed via cyclocondensation of cysteine derivatives with aldehydes or nitriles. For the target compound, 2-(3-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid serves as the critical intermediate.

Method A: Cysteine-Aldehyde Cyclization
L-cysteine reacts with 3-fluorobenzaldehyde in ethanol/water (1:1) at ambient temperature, yielding (2RS,4R)-2-(3-fluorophenyl)thiazolidine-4-carboxylic acid (1 ). Stereochemical outcomes depend on the cysteine enantiomer: L-cysteine predominantly generates the 4R configuration, while D-cysteine favors 4S.

Method B: Nitrile-Based Cyclization
Benzonitrile derivatives, such as 3-fluorobenzonitrile, react with L-cysteine in methanol/phosphate buffer (pH 6.4) over several days to form thiazolidine-4-carboxylic acids. This method avoids aldehyde handling but requires prolonged reaction times.

Benzoate Ester Synthesis

The methyl benzoate component is prepared via esterification of 4-carboxybenzaldehyde or nucleophilic acyl substitution.

Methyl 4-(Chlorocarbonyl)Benzoate Preparation
4-Carboxybenzaldehyde undergoes treatment with thionyl chloride (SOCl₂) to form the acyl chloride, followed by methanol quenching to yield methyl 4-(chlorocarbonyl)benzoate.

Coupling Thiazolidine and Benzoate Moieties

Coupling the thiazolidine carboxylic acid with the benzoate ester is achieved through amide bond formation or Weinreb amide intermediates.

EDCI/HOBt-Mediated Coupling

The thiazolidine carboxylic acid (1 ) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). Methyl 4-aminobenzoate is then introduced, forming the target compound via nucleophilic acyl substitution.

Representative Protocol

  • Dissolve 1 (10 mmol) in DMF (50 mL).
  • Add EDCI (12 mmol) and HOBt (12 mmol), stir at 0°C for 30 min.
  • Add methyl 4-aminobenzoate (10 mmol), warm to room temperature, and stir for 18 h.
  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (petroleum ether/acetone, 3:1).

Yield : 62–85%.

Weinreb Amide Route

Conversion of 1 to its Weinreb amide (2 ) enables Grignard or organolithium reagent coupling.

Synthesis of Weinreb Amide

  • React 1 with N,O-dimethylhydroxylamine hydrochloride using EDCI/HOBt in DMF.
  • Purify 2 via column chromatography (ethyl acetate/hexane, 1:1).

Coupling with Methyl 4-Lithiobenzoate

  • Generate methyl 4-lithiobenzoate by treating methyl 4-bromobenzoate with n-BuLi (−78°C, THF).
  • Add 2 to the lithiated species, warm to 0°C, and stir for 2 h.
  • Acidic workup (1 M HCl) yields the target compound.

Yield : 55–70%.

Optimization and Mechanistic Insights

Stereochemical Control

The 4R configuration predominates when L-cysteine is used, as confirmed by X-ray crystallography of analogous compounds. Racemization is minimized by avoiding strong acids/bases during coupling.

Solvent and Temperature Effects

  • DMF vs. DCM : DMF enhances solubility of polar intermediates but may promote epimerization. DCM is preferred for acid-sensitive steps.
  • Low-Temperature Coupling : Reactions at 0°C improve stereochemical fidelity by reducing thermal degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.45–7.30 (m, 4H, Ar–H), 5.12 (s, 1H, CH–S), 4.80–4.60 (m, 2H, CH₂–N), 3.92 (s, 3H, OCH₃).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1220 cm⁻¹ (C–F).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with tR = 12.4 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
EDCI/HOBt Coupling 85 98 High yield, mild conditions Requires extensive purification
Weinreb Amide Route 70 95 Compatible with diverse nucleophiles Multi-step, costly reagents
Nitrile Cyclization 62 90 Avoids aldehydes Slow reaction kinetics

Challenges and Mitigation Strategies

Auto-Dehydrogenation

Thiazolidine rings may dehydrogenate to thiazoles under oxidative conditions (e.g., air exposure). Storing intermediates under nitrogen and avoiding protic solvents mitigates this.

Epimerization

Basic conditions during coupling promote racemization. Use of HOBt and low temperatures suppresses epimerization.

Chemical Reactions Analysis

Types of Reactions: methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of thiazolidine derivatives include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidine derivatives with altered functional groups .

Scientific Research Applications

methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate has diverse scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing other bioactive compounds . In biology and medicine, it exhibits anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. Additionally, its unique chemical structure allows for various industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate involves its interaction with specific molecular targets and pathways . The compound binds to enzymes and receptors involved in inflammatory and cancer-related processes, thereby modulating their activity and exerting therapeutic effects . For instance, it may inhibit the activity of enzymes responsible for producing inflammatory mediators or interfere with signaling pathways that promote cancer cell growth .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate include other thiazolidine derivatives with varying substituents on the phenyl and benzoate rings. These compounds may exhibit similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness: What sets this compound apart from other similar compounds is its specific combination of a fluorophenyl group and a thiazolidine ring, which enhances its anti-inflammatory and anti-cancer properties. This unique structure allows for targeted interactions with molecular pathways involved in disease processes, making it a promising candidate for further research and development.

Biological Activity

Methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate, often referred to as a thiazolidine derivative, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its unique thiazolidine ring structure combined with a fluorinated phenyl substituent. The molecular formula is C18H16FNO3SC_{18}H_{16}FNO_3S with a molecular weight of approximately 345.39 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity.

Biological Activities

1. Anti-inflammatory Properties
Research indicates that thiazolidine derivatives exhibit significant anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which suggests its potential as a therapeutic agent for inflammatory diseases.

2. Anticancer Activity
The compound has demonstrated promising anticancer properties against various cancer cell lines. Studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The fluorinated phenyl group is believed to enhance its interaction with cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It reduces levels of inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis with other thiazolidine derivatives reveals that this compound exhibits superior potency in both anti-inflammatory and anticancer activities. Below is a summary table comparing this compound with similar derivatives:

Compound NameStructureKey Biological ActivityPotency
This compoundStructureAnti-inflammatory, AnticancerHigh
4-(2-(4-fluorophenyl)thiazolidine)benzonitrileStructureAntimicrobialModerate
Thiazolidinedione derivativesN/AAntidiabeticVariable

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1 : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating strong anticancer potential.
  • Case Study 2 : Animal model studies demonstrated that administration of the compound reduced inflammation markers significantly compared to control groups treated with standard anti-inflammatory drugs.

Q & A

Q. What are the recommended synthetic routes for methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate, and how can purity be optimized?

A multi-step synthesis is typically employed, starting with the preparation of the 1,3-thiazolidine ring via cyclization of 3-fluorophenyl-substituted thiourea intermediates. The carbonyl benzoate moiety is introduced through nucleophilic acyl substitution or coupling reactions (e.g., HATU/DCC-mediated). Purity optimization requires:

  • Step monitoring : TLC or HPLC to track intermediates .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
  • Analytical validation : Confirm final purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include:

Property Method Example Data
Melting PointDifferential Scanning Calorimetry123–124°C (similar to )
LogP (Lipophilicity)HPLC-derived retention time~3.2 (estimated via )
SolubilityShake-flask method in PBS/DMSO<0.1 mg/mL in aqueous buffer

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Core modifications : Synthesize analogs with variations in the thiazolidine ring (e.g., substituent position, ring size) or benzoate ester group (e.g., methyl → ethyl) .
  • Bioactivity assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR binding studies .
  • Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Impurity artifacts : Re-test compounds after rigorous purification (HPLC >99%) .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Cell-line variability : Validate results in ≥2 independent cell models (e.g., HEK293 vs. HeLa) .

Q. What methodologies are recommended for studying metabolic stability in vitro?

  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL, NADPH system) and quantify parent compound loss via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS (Q-TOF) to detect hydroxylation or demethylation products .

Methodological Challenges and Solutions

Q. How can crystallography challenges due to fluorine’s electronegativity be addressed?

  • Co-crystallization : Use halogen-bonding partners (e.g., pyridine derivatives) to stabilize crystal packing .
  • Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .

Q. What are the best practices for ensuring reproducibility in SAR studies?

  • Batch consistency : Synthesize all analogs under identical conditions (temperature, solvent ratios) .
  • Data normalization : Express bioactivity as % inhibition relative to vehicle controls ± SEM .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be reconciled?

  • Environmental factors : Control pH (e.g., PBS vs. unbuffered solutions) and test light sensitivity .
  • Degradation products : Monitor stability via accelerated aging studies (40°C/75% RH) with LC-MS profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.